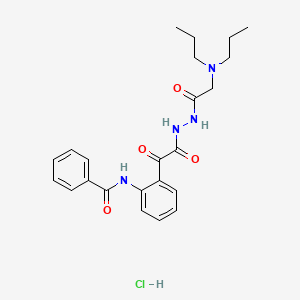
Hydrazine, 1-((dipropylamino)acetyl)-2-((o-benzamidophenyl)oxalyl)-, hydrochloride, hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazine, 1-((dipropylamino)acetyl)-2-((o-benzamidophenyl)oxalyl)-, hydrochloride, hydrate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes hydrazine, dipropylamino, benzamido, and oxalyl groups, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, 1-((dipropylamino)acetyl)-2-((o-benzamidophenyl)oxalyl)-, hydrochloride, hydrate typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the Hydrazine Derivative: This step involves the reaction of hydrazine with appropriate reagents to form the hydrazine derivative.
Oxalylation: The addition of the oxalyl group using oxalyl chloride.
Benzamidation: The incorporation of the benzamido group through a reaction with benzoyl chloride.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazine, 1-((dipropylamino)acetyl)-2-((o-benzamidophenyl)oxalyl)-, hydrochloride, hydrate can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxidized products.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
Hydrazine, 1-((dipropylamino)acetyl)-2-((o-benzamidophenyl)oxalyl)-, hydrochloride, hydrate has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Hydrazine, 1-((dipropylamino)acetyl)-2-((o-benzamidophenyl)oxalyl)-, hydrochloride, hydrate involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other biomolecules.
Pathways: Signal transduction pathways, metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Hydrazine derivatives with different substituents.
- Compounds with similar functional groups such as acetyl, oxalyl, and benzamido groups.
Uniqueness
Hydrazine, 1-((dipropylamino)acetyl)-2-((o-benzamidophenyl)oxalyl)-, hydrochloride, hydrate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
85080-19-9 |
|---|---|
Fórmula molecular |
C23H29ClN4O4 |
Peso molecular |
461.0 g/mol |
Nombre IUPAC |
N-[2-[2-[2-[2-(dipropylamino)acetyl]hydrazinyl]-2-oxoacetyl]phenyl]benzamide;hydrochloride |
InChI |
InChI=1S/C23H28N4O4.ClH/c1-3-14-27(15-4-2)16-20(28)25-26-23(31)21(29)18-12-8-9-13-19(18)24-22(30)17-10-6-5-7-11-17;/h5-13H,3-4,14-16H2,1-2H3,(H,24,30)(H,25,28)(H,26,31);1H |
Clave InChI |
HSIMFQYEFVEIBC-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)CC(=O)NNC(=O)C(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


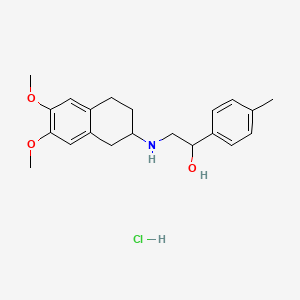
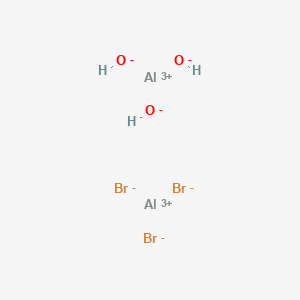

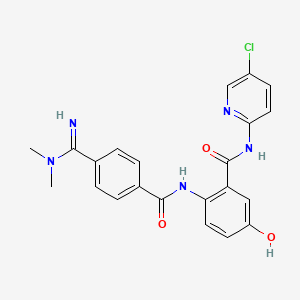
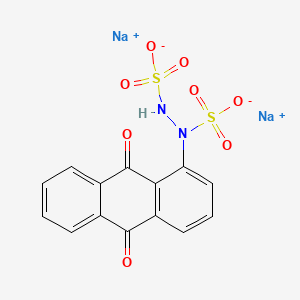
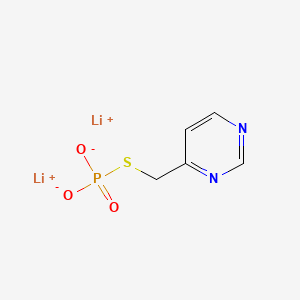
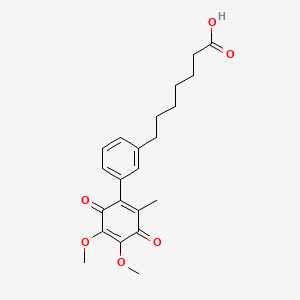
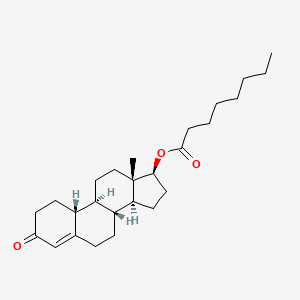
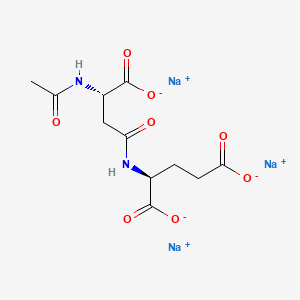
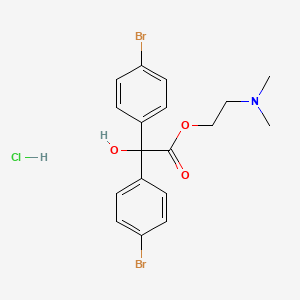
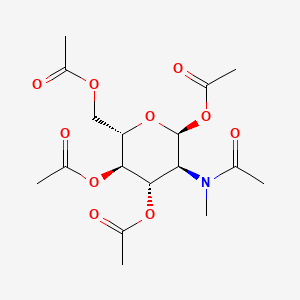
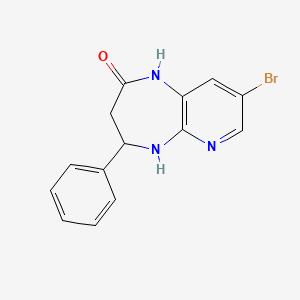
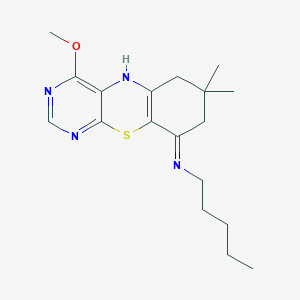
![6,7-Dichloro-2-(5,7-dichloro-4-methyl-3-oxobenzo[B]thien-2(3H)-ylidene)-1,2-dihydro-3H-indol-3-one](/img/structure/B12767993.png)
